molecular formula C13H15NO3 B15126140 benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B15126140
M. Wt: 233.26 g/mol
InChI Key: YZHMURXJGAUNBY-FOSCPWQOSA-N
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Description

Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core with a benzyl ester group at position 3 and a hydroxyl substituent at position 5. The stereochemical descriptor "rel" indicates the relative configuration of the chiral centers (1R,5S,6s). This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of peptidomimetics and central nervous system (CNS) agents .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

benzyl (1R,5S)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C13H15NO3/c15-12-10-6-14(7-11(10)12)13(16)17-8-9-4-2-1-3-5-9/h1-5,10-12,15H,6-8H2/t10-,11+,12?

InChI Key

YZHMURXJGAUNBY-FOSCPWQOSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2O)CN1C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1C2C(C2O)CN1C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Amino Alcohol Precursors

A common route involves cyclizing amino alcohol intermediates. For example, N-allyl-N-benzylpenta-2,4-dienamide undergoes thermal intramolecular Diels-Alder cyclization in refluxing dimethylformamide (DMF) to yield bicyclic lactams. Adapting this method, the hydroxyl group at position 6 can be introduced via post-cyclization oxidation. For instance, palladium-catalyzed hydrogenation of pre-oxidized intermediates may yield the hydroxylated product.

Epoxide Ring-Opening and Rearrangement

Patent WO2007075790A1 describes the synthesis of related 3-azabicyclo[3.1.0]hexane derivatives through epoxide intermediates. Treating 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate with chiral resolving agents (e.g., tartaric acid) achieves enantiomeric separation. While this patent focuses on methyl esters, substituting the esterifying agent with benzyl chloroformate could yield the target benzyl ester.

Hydroxylation at Position 6

Introducing the hydroxyl group requires precise regioselective oxidation:

Direct Oxidation of Methylene Groups

The C6 methylene group in the bicyclic framework can be oxidized using m-chloroperbenzoic acid (mCPBA) or osmium tetroxide to form the corresponding alcohol. For example, hydrogen peroxide in acetic acid selectively oxidizes bridgehead positions, though over-oxidation to ketones must be controlled.

Epoxidation-Hydrolysis Sequences

Forming an epoxide intermediate followed by acid-catalyzed hydrolysis is another route. The patent CN103435541B highlights the use of sodium bicarbonate or boric acid as buffers during hydrolysis to prevent undesired side reactions. Applying this to the bicyclic epoxide could yield the cis-diol, which is then selectively reduced to the mono-alcohol.

Esterification with Benzyl Groups

The benzyl ester moiety is introduced via two primary methods:

Benzyl Chloroformate Coupling

Reacting the bicyclic amine with benzyl chloroformate in the presence of K₂CO₃ and tetrabutylammonium bromide (as a phase-transfer catalyst) forms the ester. This method, detailed in CN103435541B, achieves yields >90% when conducted at 70–100°C for 1–2 hours.

Transesterification of Methyl Esters

WO2007075790A1 describes transesterifying methyl esters with benzyl alcohol using titanium isopropoxide as a catalyst. This method avoids harsh acidic conditions, preserving the hydroxyl group’s integrity.

Stereochemical Control and Resolution

The rel-(1R,5S,6s) configuration necessitates chiral resolution or asymmetric synthesis:

Diastereomeric Salt Formation

Racemic mixtures of the bicyclic amine can be resolved using L-tartaric acid , forming diastereomeric salts separable by crystallization. This approach, validated in WO2007075790A1, achieves enantiomeric excess >98%.

Asymmetric Catalytic Hydrogenation

Catalytic hydrogenation of enamine precursors with chiral ruthenium catalysts (e.g., Noyori-type) induces asymmetry during bicyclic core formation. This method is less explored but offers potential for higher atom economy.

Comparative Analysis of Synthetic Routes

Method Key Steps Catalysts/Reagents Yield (%) Purity (%)
Intramolecular Cyclization Diels-Alder, Oxidation Pd/C, mCPBA 65–75 85–90
Epoxide Hydrolysis Epoxidation, Acidic Hydrolysis H₂O₂, H₃PO₄ 70–80 88–93
Benzyl Chloroformate Amine Esterification K₂CO₃, TBAB 90–95 95–98
Transesterification Titanium-Catalyzed Exchange Ti(OiPr)₄ 80–85 90–95

Process Optimization and Challenges

Side Reactions and Mitigation

  • Benzyl Chloride Hydrolysis : Excess benzyl chloride may hydrolyze to benzyl alcohol, reducing yields. CN103435541B recommends using quaternary ammonium salts (e.g., benzyltriethylammonium chloride) to accelerate esterification and minimize hydrolysis.
  • Over-Oxidation : Controlled addition of sodium acetate buffers maintains pH 7–8 during hydroxylation, preventing ketone formation.

Solvent and Temperature Effects

  • DMF vs. Toluene : DMF enhances cyclization rates but complicates product isolation. Toluene, while less polar, facilitates easier workup.
  • Reaction Temperature : Esterification above 90°C risks racemization; optimal ranges are 70–80°C.

Chemical Reactions Analysis

Types of Reactions

Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzyl rel-(1R,5S,6s)-6-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate .

Scientific Research Applications

Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 3-Azabicyclo[3.1.0]hexane Core

The following table highlights key analogs differing in substituent groups and stereochemistry:

Compound Name Substituent (Position) Ester Group Molecular Formula CAS Number Purity Key Properties/Applications References
Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate -OH (C6) Benzyl C13H15NO3 Not provided - Intermediate for CNS drug candidates
rel-Benzyl (1R,5S,6r)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate -CH2OH (C6) Benzyl C14H17NO3 134575-14-7 95% Building block for modified peptides
Ethyl rel-(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate -COOEt (C6) Ethyl C15H19NO2 174456-76-9 ≥97% Lipophilic intermediate
tert-Butyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate -OH (C6) tert-Butyl C11H19NO3 2165391-70-6 ≥97% Acid-labile protecting group in synthesis
(1R,5S,6S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate -NH2 (C6) Benzyl C12H14N2O2 146655-41-6 - Precursor to bioactive amines

Key Observations :

  • Substituent Effects: The hydroxyl group in the target compound enhances polarity compared to the hydroxymethyl (CH2OH) or amino (NH2) analogs. Amino-substituted derivatives (e.g., CAS 146655-41-6) are more basic, enabling interactions with biological targets like enzymes .
  • Ester Group Influence: Benzyl esters (e.g., target compound) offer stability under acidic conditions but are cleavable via hydrogenolysis. In contrast, tert-butyl esters (e.g., CAS 2165391-70-6) are acid-labile, making them suitable for orthogonal protection strategies .
  • Stereochemical Impact : The 6s configuration in the target compound vs. 6r in analogs (e.g., CAS 134575-14-7) may lead to divergent biological activities due to spatial orientation differences .

Functional Group Modifications and Pharmacological Relevance

Carboxylic Acid Derivatives
  • rel-(1R,5S,6s)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (CAS 927679-54-7): The carboxylic acid substituent enables conjugation with amines, forming amide bonds for peptidomimetic applications .
Formyl and Cyano Derivatives
  • tert-Butyl rel-(1R,5S,6s)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 419572-19-3): The formyl group serves as a reactive handle for nucleophilic additions, useful in diversity-oriented synthesis .
  • tert-Butyl rel-(1R,5S,6s)-6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate: Cyano groups are electron-withdrawing, stabilizing adjacent intermediates during synthetic cascades .

Biological Activity

Benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and potential therapeutic uses based on current research findings.

  • Molecular Formula: C13H15NO3
  • Molecular Weight: 233.27 g/mol
  • CAS Number: 504438-12-4

This compound features a unique bicyclic structure that contributes to its diverse biological activities. The presence of the hydroxyl and carboxylate groups enhances its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It can modulate enzyme activity and receptor interactions, which has implications for therapeutic applications.

Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for antibiotic development.
  • Antioxidant Properties: The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
  • Neuroprotective Effects: Some studies have indicated that it may have neuroprotective effects, potentially useful in treating neurodegenerative disorders.

Antimicrobial Activity Study

A study evaluated the antimicrobial effects of this compound against common bacterial strains. The results are summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The findings indicate that the compound has varying degrees of effectiveness against different bacterial strains, suggesting its potential as a broad-spectrum antimicrobial agent.

Neuroprotective Study

In another study focusing on neuroprotection, this compound was tested for its ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The results showed a significant reduction in cell death at concentrations above 10 µM.

Synthesis and Production

This compound can be synthesized through various methods:

  • Starting Materials: The synthesis typically begins with azabicyclohexane derivatives.
  • Reaction Conditions: Reactions are carried out in anhydrous solvents like tetrahydrofuran (THF) at controlled temperatures to stabilize intermediates.
  • Purification Methods: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for benzyl rel-(1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate?

  • Methodology : The compound is typically synthesized via amidation or esterification of bicyclic intermediates. For example, tert-butyl-protected azabicyclohexane derivatives (e.g., tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate) are reacted with acyl chlorides (e.g., 4-methoxybenzoyl chloride) in dichloromethane (DCM) at 0°C, followed by room-temperature stirring for 16 hours. Neutralization with 1 N HCl, extraction with DCM, and purification via silica gel chromatography (eluting with EtOAc/cyclohexane) yield the target compound .
  • Key Data : Yields up to 89% are achievable under optimized conditions .

Q. How is the stereochemical configuration of the bicyclic core validated?

  • Methodology : Stereochemistry is confirmed using nuclear magnetic resonance (NMR) spectroscopy, particularly NOE (Nuclear Overhauser Effect) experiments, and X-ray crystallography. For instance, crystal structures of analogous compounds (e.g., tert-butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate) resolve the rel-(1R,5S,6R/S) configuration .
  • Analytical Tools : ¹H/¹³C NMR (400 MHz), IR (C=O stretching at ~1737 cm⁻¹), and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What strategies optimize the hydroxylation of the bicyclic core while preserving stereochemistry?

  • Methodology : Hydroxylation is achieved via oxidative fluorination or dihydroxylation. For example, tert-butyl-protected intermediates undergo hydroxylation using N-methylmorpholine-N-oxide (NMO) and potassium osmate in acetone/water, yielding dihydroxy derivatives with >90% stereopurity. Subsequent TFA-mediated deprotection removes the tert-butyl group .
  • Challenges : Competing epoxidation or over-oxidation can occur; careful control of reaction time and temperature (e.g., 0°C to rt) minimizes side products .

Q. How do structural modifications (e.g., acyl groups) impact biological activity in kinase or BET inhibitor studies?

  • Case Study : Substitution at the 6-position with carboxamide groups (e.g., N-(2,2-difluorocyclopropyl)-4-methoxybenzamide) enhances binding to bromodomains. In vitro assays show IC₅₀ values <100 nM for BET inhibitors when the bicyclic core is functionalized with aryl groups and methylcarbamoyl side chains .
  • Data Contradictions : Some studies report reduced activity with bulkier substituents (e.g., tert-butyl vs. benzyl), highlighting the need for balance between steric bulk and hydrogen-bonding capacity .

Q. What analytical methods resolve discrepancies in reaction yields across studies?

  • Troubleshooting : Variations in yields (e.g., 28% vs. 89% for similar amidation reactions) may stem from differences in reagent purity, solvent drying, or chromatography gradients. Systematic optimization (e.g., using anhydrous DCM, molecular sieves, or gradient elution from 0–50% EtOAc/cyclohexane) improves reproducibility .
  • Validation : Cross-referencing HRMS, NMR, and HPLC purity data (e.g., >95% by LCMS) ensures consistency .

Methodological Resources

  • Synthesis Protocols : See (amide bond formation), (deprotection with TFA), and (dihydroxylation).
  • Characterization Tools : (NMR/IR), (X-ray crystallography).
  • Biological Assays : (BET inhibitor activity), (triple reuptake inhibitor profiling).

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